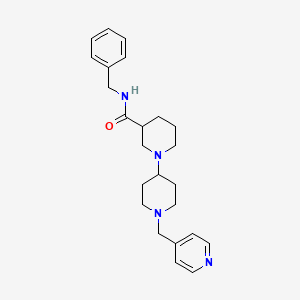![molecular formula C18H25F2NO B6099381 3-[2-(2,6-difluorophenyl)ethyl]-1-(2,2-dimethylpropanoyl)piperidine](/img/structure/B6099381.png)
3-[2-(2,6-difluorophenyl)ethyl]-1-(2,2-dimethylpropanoyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(2,6-difluorophenyl)ethyl]-1-(2,2-dimethylpropanoyl)piperidine, also known as DF-MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances. Synthetic cathinones are commonly referred to as "bath salts" and are known for their stimulant effects on the central nervous system. DF-MDPV has gained popularity among drug users due to its potent stimulant effects and easy accessibility. However,
Mecanismo De Acción
3-[2-(2,6-difluorophenyl)ethyl]-1-(2,2-dimethylpropanoyl)piperidine acts as a potent stimulant by inhibiting the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters, resulting in a euphoric and energizing effect. This compound also acts as a potent vasoconstrictor, which can lead to cardiovascular complications.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are similar to those of other synthetic cathinones. This compound acts as a potent stimulant, leading to an increase in heart rate, blood pressure, and body temperature. The drug also causes a release of dopamine, norepinephrine, and serotonin in the brain, resulting in a euphoric and energizing effect. However, the use of this compound can also lead to negative effects such as anxiety, paranoia, and psychosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[2-(2,6-difluorophenyl)ethyl]-1-(2,2-dimethylpropanoyl)piperidine has several advantages for use in lab experiments. The drug is readily available and can be synthesized in large quantities. This compound also has potent stimulant effects, making it a useful tool for studying the effects of stimulants on the brain. However, the use of this compound in lab experiments is limited by its potential for abuse and its negative effects on the cardiovascular and nervous systems.
Direcciones Futuras
There are several future directions for research on 3-[2-(2,6-difluorophenyl)ethyl]-1-(2,2-dimethylpropanoyl)piperidine. One area of research could focus on the long-term effects of this compound use on the brain and body. Another area of research could investigate the potential therapeutic uses of this compound, such as in the treatment of depression or attention deficit hyperactivity disorder (ADHD). Additionally, research could focus on the development of new synthetic cathinones with less negative effects on the cardiovascular and nervous systems.
Métodos De Síntesis
3-[2-(2,6-difluorophenyl)ethyl]-1-(2,2-dimethylpropanoyl)piperidine is a synthetic compound that can be prepared through a multi-step synthesis process. The first step involves the preparation of 2,6-difluorophenylacetonitrile, which is then reacted with 2-bromoethylamine hydrobromide to yield 2-(2,6-difluorophenyl)ethylamine. The resulting amine is then acylated with 2,2-dimethylpropanoyl chloride to produce this compound. The synthesis of this compound is a complex process that requires specialized knowledge and equipment.
Aplicaciones Científicas De Investigación
3-[2-(2,6-difluorophenyl)ethyl]-1-(2,2-dimethylpropanoyl)piperidine has been the subject of several scientific studies due to its potent stimulant effects. One study investigated the effects of this compound on the dopamine transporter (DAT) in the brain. The study found that this compound acts as a potent DAT inhibitor, leading to an increase in dopamine levels in the brain. Another study investigated the cardiovascular effects of this compound in rats. The study found that this compound caused an increase in heart rate and blood pressure, which could lead to cardiovascular complications in humans.
Propiedades
IUPAC Name |
1-[3-[2-(2,6-difluorophenyl)ethyl]piperidin-1-yl]-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25F2NO/c1-18(2,3)17(22)21-11-5-6-13(12-21)9-10-14-15(19)7-4-8-16(14)20/h4,7-8,13H,5-6,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGGNIKKANQDJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCC(C1)CCC2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-butyl-3-methyl-4-(trifluoromethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6099302.png)


![N-methyl-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-(4-morpholinyl)ethanamine](/img/structure/B6099311.png)

![1-(4-methoxyphenyl)-4-oxo-N-[2-phenyl-2-(1-piperidinyl)ethyl]-1,4-dihydro-3-pyridazinecarboxamide](/img/structure/B6099328.png)
![1-(2-ethoxyphenyl)-2-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6099350.png)

![6-methyl-5-propyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone](/img/structure/B6099358.png)


![2-methyl-6-{1-[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]piperidin-4-yl}pyrimidin-4(3H)-one](/img/structure/B6099378.png)
![5-methyl-4-[2-(4-pyridinyl)ethyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6099382.png)
![7-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6099385.png)